molecular formula C9H13F3N2O3 B2732039 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid CAS No. 2504202-17-7

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid

Cat. No.: B2732039
CAS No.: 2504202-17-7
M. Wt: 254.209
InChI Key: UGACETAJWMSIDP-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of trifluoroacetic acid enhances its stability and solubility, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[34]octan-7-one; trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Explored for its potential as a drug scaffold, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at sigma-1 receptors, enhancing the analgesic effects of opioids and reducing tolerance. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
  • 2,6-Diazaspiro[3.4]octan-7-one derivatives

Uniqueness

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which enhances its stability and solubility.

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-9-5-7(2-6(9)10)3-8-4-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGACETAJWMSIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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